An In-depth Technical Guide to Octyl Isononanoate: Chemical Structure and Isomers
An In-depth Technical Guide to Octyl Isononanoate: Chemical Structure and Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl isononanoate, commonly referred to as ethylhexyl isononanoate in the cosmetic and pharmaceutical industries, is a versatile ester prized for its emollient properties and excellent compatibility with a wide range of formulations. This technical guide provides a comprehensive overview of the chemical structure of octyl isononanoate, with a particular focus on the isomeric complexity inherent in its constituent alcohol and carboxylic acid moieties. This document will elucidate the primary chemical structures, explore the common isomers encountered in commercial-grade materials, and provide relevant physicochemical data. Furthermore, detailed experimental protocols for its synthesis and analysis are presented to support research and development activities.
Core Chemical Structure and Nomenclature
Octyl isononanoate is the ester formed from the reaction of an eight-carbon branched-chain alcohol (octanol isomer) and a nine-carbon branched-chain carboxylic acid (isononanoic acid). Its chemical formula is C₁₇H₃₄O₂.[1] The nomenclature can be ambiguous due to the various possible isomers of both the alcohol and the acid.
However, in commercial applications, "octyl isononanoate" predominantly refers to 2-ethylhexyl isononanoate . This specificity arises from the widespread industrial use of 2-ethylhexanol as the octanol (B41247) isomer. The "isononanoate" portion is derived from isononanoic acid, which is itself a mixture of C9 branched-chain carboxylic acid isomers. The most prevalent isomer in this mixture is 3,5,5-trimethylhexanoic acid , often comprising around 90% of the acid component.[2][3][4][5]
Therefore, the principal chemical structure of commercial octyl isononanoate is 2-ethylhexyl 3,5,5-trimethylhexanoate .
Isomeric Complexity
The functionality and physicochemical properties of octyl isononanoate are influenced by the isomeric composition of both its alcohol and carboxylic acid precursors.
Isomers of the "Octyl" (2-Ethylhexyl) Moiety
The term "octyl" can refer to several isomers of octanol. However, the use of 2-ethylhexanol is prevalent in the synthesis of this ester. 2-Ethylhexanol is a chiral molecule, existing as (R)- and (S)-enantiomers. Commercial 2-ethylhexanol is typically a racemic mixture.
Isomers of the "Isononanoate" Moiety
Isononanoic acid is produced industrially through the hydroformylation of diisobutylene followed by oxidation.[2] This process results in a mixture of structural isomers. Besides the major isomer, 3,5,5-trimethylhexanoic acid, other notable isomers present in technical-grade isononanoic acid include:
The presence and proportion of these isomers can affect properties such as viscosity, pour point, and solvency.
Physicochemical Properties
The properties of octyl isononanoate make it a desirable ingredient in many formulations. It is a clear, colorless, and odorless liquid with a non-greasy feel.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₂ | [1] |
| Molar Weight | 270.45 g/mol | [6] |
| Melting Point | ~ -20 °C | [1] |
| Boiling Point | ~ 294 - 304 °C | [1][7] |
| Density | ~ 0.86 - 0.88 g/cm³ | [1] |
| Flash Point | ~ 147 °C | [7] |
| Solubility | Insoluble in water; Soluble in oils and alcohols. | [1] |
Experimental Protocols
Synthesis of 2-Ethylhexyl Isononanoate via Esterification
This protocol describes the laboratory-scale synthesis of 2-ethylhexyl isononanoate from 2-ethylhexanol and isononanoic acid.
Materials:
-
Isononanoic acid (mixture of isomers)
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add isononanoic acid (1.0 mol), 2-ethylhexanol (1.1 mol), and toluene (200 mL).
-
Slowly add p-toluenesulfonic acid (0.02 mol) to the mixture while stirring.
-
Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst, followed by saturated sodium chloride solution (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The resulting crude product can be further purified by vacuum distillation to obtain pure 2-ethylhexyl isononanoate.
Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of octyl isononanoate isomers. Specific parameters may need to be optimized for the available instrumentation and the specific isomeric profile of the sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of fatty acid esters (e.g., a mid-polarity column like a 35% silphenylene phase)
Procedure:
-
Sample Preparation: Dilute the octyl isononanoate sample in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isomers of octyl isononanoate based on their retention times and mass spectra.
-
The mass spectra of the isomers will be very similar due to identical elemental composition. Isomer identification relies on subtle differences in fragmentation patterns and, more definitively, on comparison with reference standards if available. The relative abundance of each isomer can be estimated from the peak areas in the chromatogram.
-
Visualizations
Caption: Chemical structures of the primary octyl isononanoate and its key isomers.
Caption: Workflow for the synthesis of octyl isononanoate.
References
- 1. specialchem.com [specialchem.com]
- 2. ISONONANIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. ISONONANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. 2-ethylhexyl isononanoate | CAS#:71566-49-9 | Chemsrc [chemsrc.com]
- 7. 2-ethyl hexyl isononanoate, 71566-49-9 [thegoodscentscompany.com]
